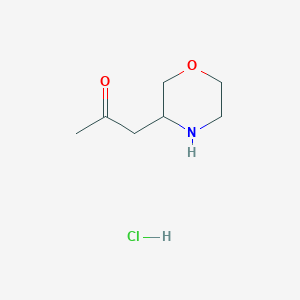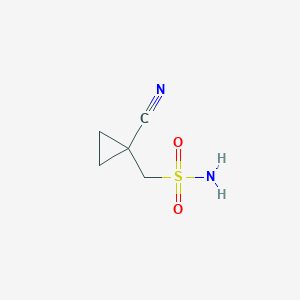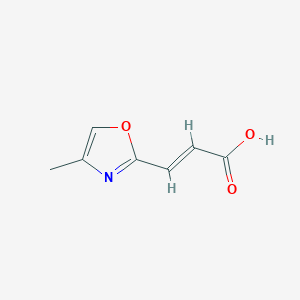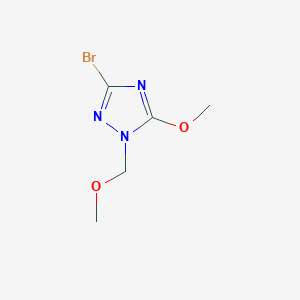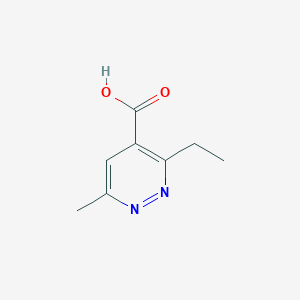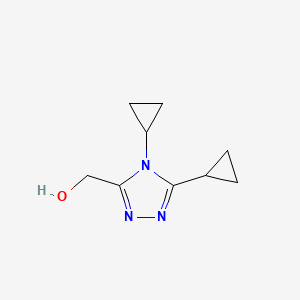
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Overview
Description
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound . It is related to 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine, a drug originally researched as a potential opioid analgesic .
Synthesis Analysis
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been documented in various scientific literature . For instance, a range of 7-sulfonyloxy- and 7-sulfonylbenzazepines has been prepared .Chemical Reactions Analysis
The chemical reactions involving 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine have been explored in various studies .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine have been documented .Scientific Research Applications
1. Anti-Cancer Agents
- Application Summary: 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been designed and synthesized for their potential anti-cancer properties . The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Methods of Application: The compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
2. Antitubulin Agents
- Application Summary: Compounds derived from 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine were found to be effective in inducing apoptosis in a dose-dependent manner .
- Methods of Application: The study involved the synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives and testing their ability to induce apoptosis .
- Results: The compounds were found to be very effective in the induction of apoptosis in a dose-dependent manner . These derivatives did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that they may be selective against cancer cells .
3. Antitumor Agents
- Application Summary: 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been synthesized and tested for their antitumor activity .
- Methods of Application: The compounds were synthesized and their inhibitory activity against breast cancer cell T47D was evaluated .
- Results: Compared with the control drug, one of the compounds possessed more potent inhibitory activity against breast cancer cell T47D .
4. Treatment of Chronic Lymphocytic Leukemia
- Application Summary: 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been used as intermediates in the synthesis of Venetoclax (ABT-199), a small, oral chemical molecule used for the treatment of chronic lymphocytic leukemia (CLL) associated with a specific chromosomal abnormality .
- Methods of Application: The compound is synthesized and used as an intermediate in the production of Venetoclax .
- Results: Venetoclax has been successfully used for the treatment of CLL .
5. Antiviral Agents
- Application Summary: Indole derivatives, which include 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, possess various biological activities, including antiviral properties .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes obtained in this context are not detailed in the source .
6. Anti-Inflammatory Agents
- Application Summary: Indole derivatives, which include 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, have been found to possess anti-inflammatory properties .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes obtained in this context are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWDNTHNWRNSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
CAS RN |
1461714-46-4 | |
| Record name | 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
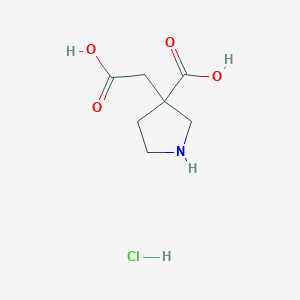
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
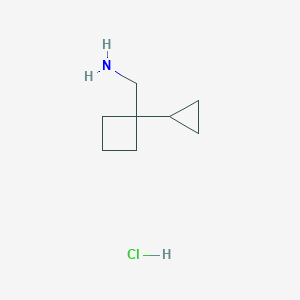
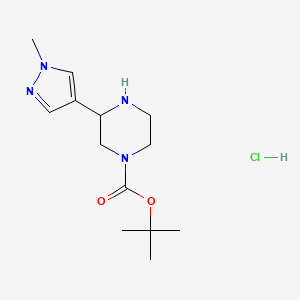
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
